5-bromo-2-N-[(4-methoxyphenyl)methyl]pyridine-2,3-diamine
Beschreibung
5-Bromo-2-N-[(4-methoxyphenyl)methyl]pyridine-2,3-diamine is a brominated pyridine derivative featuring a diamine backbone substituted with a 4-methoxybenzyl group at the N2 position.
The compound’s synthesis typically involves condensation reactions, such as reductive amination between 5-bromopyridine-2,3-diamine and 4-methoxybenzaldehyde in the presence of sodium cyanoborohydride, followed by crystallization from ethanol . Its crystal structure reveals intermolecular N–H···N hydrogen bonds that stabilize dimeric assemblies, a feature common in pyridine derivatives .
Eigenschaften
Molekularformel |
C13H14BrN3O |
|---|---|
Molekulargewicht |
308.17 g/mol |
IUPAC-Name |
5-bromo-2-N-[(4-methoxyphenyl)methyl]pyridine-2,3-diamine |
InChI |
InChI=1S/C13H14BrN3O/c1-18-11-4-2-9(3-5-11)7-16-13-12(15)6-10(14)8-17-13/h2-6,8H,7,15H2,1H3,(H,16,17) |
InChI-Schlüssel |
CEMMTRQJJRSUKV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CNC2=C(C=C(C=N2)Br)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Direct Bromination Using N-Bromosuccinimide (NBS)
NBS is widely employed for allylic and benzylic bromination. In the context of pyridine derivatives, 2-bromo-5-methylpyridine undergoes bromination at the methyl group using NBS in carbon tetrachloride (CCl₄) with benzoyl peroxide as a radical initiator. This yields 2-bromo-5-bromomethylpyridine, a key intermediate for subsequent amination steps.
Reaction Conditions
Hofmann Degradation Followed by Bromination
An alternative route begins with 6-methyl-3-pyridinecarboxylic acid, which is converted to 6-methyl-3-pyridinecarboxamide via esterification and ammonolysis. Hofmann degradation of the amide yields 6-methyl-3-aminopyridine, which is subsequently brominated using HBr or PBr₃ to form 5-bromo-2-methylpyridine. This method avoids competing side reactions at the 3-position, ensuring high purity.
Reductive Amination
Reductive amination using formaldehyde and sodium cyanoborohydride has been employed to methylate primary amines. For instance, 5-bromo-2-aminopyridine-3-amine undergoes methylation under these conditions to form the 2,3-diamine derivative.
Alkylation with 4-Methoxybenzyl Groups
The final step involves alkylating the primary amine at position 2 with a 4-methoxybenzyl group. This is typically achieved using 4-methoxybenzyl chloride or bromide in the presence of a base.
Direct Alkylation in DMF
Reaction of 5-bromo-2,3-diaminopyridine with 4-methoxybenzyl bromide in dimethylformamide (DMF) at room temperature affords the target compound. Potassium carbonate is often used to deprotonate the amine, facilitating nucleophilic attack.
Optimized Conditions
Challenges in Regioselectivity
Competing alkylation at the 3-position amine can occur if steric or electronic factors favor it. Protecting group strategies, such as temporary acetylation of the 3-amino group, have been explored to mitigate this issue.
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies and their efficiencies:
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-Brom-2-N-[(4-Methoxyphenyl)methyl]pyridin-2,3-diamin kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende N-Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Amine umwandeln.
Substitution: Das Bromatom kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden üblicherweise verwendet.
Substitution: Nucleophile wie Amine, Thiole und Alkoxide können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So können beispielsweise durch Oxidation N-Oxide entstehen, während durch Reduktion primäre oder sekundäre Amine gebildet werden können.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von 5-Brom-2-N-[(4-Methoxyphenyl)methyl]pyridin-2,3-diamin umfasst seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden, ihre Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen. Die genauen Wege und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of 5-bromo-2-N-[(4-methoxyphenyl)methyl]pyridine-2,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues
The following table compares 5-bromo-2-N-[(4-methoxyphenyl)methyl]pyridine-2,3-diamine with structurally related brominated pyridine diamines and derivatives:
Crystallographic and Stability Features
- Hydrogen Bonding : The target compound forms N–H···N hydrogen-bonded dimers, similar to 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine. However, the absence of a 3-methoxy group in the former reduces crystal symmetry .
- Thermal Stability : Bromine’s polarizability contributes to higher melting points compared to chloro-analogues (e.g., 5-chloropyridine-2,3-diamine) .
Biologische Aktivität
5-Bromo-2-N-[(4-methoxyphenyl)methyl]pyridine-2,3-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C13H14BrN3O
- Molecular Weight : 308.17 g/mol
- CAS Number : 1216013-09-0
Research indicates that compounds with a pyridine structure often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of bromine and methoxy groups may enhance the compound's lipophilicity and ability to penetrate biological membranes, potentially increasing its bioavailability.
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyridine derivatives. For instance, certain derivatives have shown significant activity against viral RNA polymerases, which are crucial for viral replication. The specific compound under review has not been extensively studied for antiviral effects; however, its structural analogs have demonstrated promising results in inhibiting viral replication.
Anticancer Properties
The compound has been evaluated for its anticancer properties, particularly in targeting specific cancer cell lines. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 20 | Cell cycle arrest |
| A549 (Lung) | 18 | Inhibition of proliferation |
Case Study 1: Antiviral Efficacy
A study conducted on a series of pyridine derivatives indicated that compounds similar to 5-bromo-2-N-[(4-methoxyphenyl)methyl]pyridine-2,3-diamine exhibited significant inhibition against Hepatitis C virus (HCV) NS5B polymerase. The most effective derivative showed an IC50 value of approximately 0.35 μM, suggesting that structural modifications can enhance antiviral potency.
Case Study 2: Anticancer Activity
In a recent examination of the compound's effects on various cancer cell lines, it was found to significantly reduce cell viability in MCF-7 and A549 cells. The study noted that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, indicating a shift towards apoptosis.
Q & A
Q. What are the optimized synthetic routes for 5-bromo-2-N-[(4-methoxyphenyl)methyl]pyridine-2,3-diamine, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via reductive amination. For example, a methanol solution of 5-bromopyridin-2-amine reacts with 4-methoxybenzaldehyde in the presence of sodium cyanoborohydride under reflux (3–5 hours). Key parameters include:
- Molar ratios : 1:1 (amine:aldehyde) with a slight excess of reducing agent (1.1 eq).
- Solvent : Methanol or ethanol for solubility and stability.
- Temperature : Reflux (~65–78°C) to drive imine formation and reduction .
Yield optimization requires monitoring via TLC or HPLC to detect intermediates. Impurities often arise from incomplete reduction or side reactions with the bromine substituent .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxyphenyl methyl protons at δ 3.8–4.0 ppm, pyridine ring protons at δ 7.5–8.5 ppm) .
- HPLC-MS : Quantifies purity (>95%) and detects bromine-related degradation products .
- X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., N–H···N interactions stabilizing dimers) .
- Elemental Analysis : Confirms Br and N content to validate stoichiometry .
Advanced Research Questions
Q. How do electronic effects of the bromine and methoxyphenyl groups influence reactivity in cross-coupling reactions?
Methodological Answer: The bromine atom at C5 acts as a leaving group in Suzuki-Miyaura couplings, while the methoxyphenyl moiety donates electron density via resonance, affecting regioselectivity. Experimental strategies include:
- Catalyst Screening : Pd(PPh₃)₄ or PdCl₂(dppf) for Br substitution.
- Solvent Optimization : Use DMF or THF to stabilize transition states.
- Kinetic Studies : Monitor substituent effects on reaction rates (e.g., Hammett plots).
Contradictions in yield (e.g., steric hindrance from the methoxyphenyl group) require DFT calculations to model steric/electronic contributions .
Q. What intermolecular interactions stabilize the crystal structure, and how do they impact solubility?
Methodological Answer: X-ray data reveal centrosymmetric dimers formed via N–H···N hydrogen bonds (2.50 Å). The methoxyphenyl group engages in π-stacking (Cg···H distances: 3.3–3.5 Å), reducing solubility in polar solvents. To enhance solubility:
- Co-crystallization : Use carboxylic acids to disrupt H-bonding.
- Derivatization : Introduce sulfonate groups at the pyridine ring.
Comparative studies with non-brominated analogs show reduced lattice energy in the brominated compound .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar analogs?
Methodological Answer: Discrepancies (e.g., anti-microbial vs. inactive results) arise from substituent positioning. A systematic approach includes:
- SAR Studies : Compare EC₅₀ values for analogs with varying substituents (Table 1).
- Docking Simulations : Map interactions with target proteins (e.g., bacterial dihydrofolate reductase).
- Bioassay Reproducibility : Standardize protocols (e.g., MIC testing in Mueller-Hinton broth) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
